n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide
Description
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide is a synthetic organic compound characterized by a but-2-enamide backbone substituted with an ethyl group and a pyrrolidin-3-yl amine moiety. The compound’s α,β-unsaturated amide (enamide) group is critical for its reactivity and biological interactions, enabling conjugation with aromatic or heterocyclic systems to enhance target binding.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-N-ethyl-N-pyrrolidin-3-ylbut-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-3-5-10(13)12(4-2)9-6-7-11-8-9/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+ |
InChI Key |
XQJTYSJJAHMGNP-HWKANZROSA-N |
Isomeric SMILES |
CCN(C1CCNC1)C(=O)/C=C/C |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide typically involves the reaction of pyrrolidine derivatives with ethyl and but-2-enamide groups under specific conditions. One common method includes the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with an ethyl halide. The resulting intermediate is then reacted with but-2-enamide under controlled temperature and pressure to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of n-Ethyl-N-(pyrrolidin-3-yl)but-2-enamide can be contextualized by comparing it to related but-2-enamide derivatives documented in patent literature and approved therapeutics. Key differences arise in substituent groups, molecular weight, synthetic yields, and therapeutic applications.
Structural Analogues in Patent Literature
Examples from patent filings (2019) highlight variations in the but-2-enamide scaffold (Table 1):
Notes:
- Molecular weight : The target compound’s lower molecular weight (~265.3, estimated) compared to dacomitinib (487.95) suggests improved bioavailability but reduced specificity for large kinase domains.
- Therapeutic targets: While dacomitinib targets EGFR in non-small cell lung cancer (NSCLC) , pyrrolidin-3-yl derivatives are linked to Alzheimer’s disease via beta-secretase inhibition .
Research Findings and Implications
- Kinase vs. beta-secretase activity : Dacomitinib’s piperidinyl group stabilizes interactions with EGFR’s hydrophobic region , whereas the pyrrolidin-3-yl group’s smaller size and tertiary amine may favor polar interactions with beta-secretase’s catalytic aspartate residues .
- SAR trends : The α,β-unsaturated amide is conserved across analogs, suggesting its role as a Michael acceptor for covalent binding or conformational rigidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
